molecular formula C13H24N2O2 B2606195 2-Ethoxy-1-{9-methyl-6,9-diazaspiro[4.5]decan-6-yl}ethan-1-one CAS No. 1421501-56-5

2-Ethoxy-1-{9-methyl-6,9-diazaspiro[4.5]decan-6-yl}ethan-1-one

Cat. No.: B2606195
CAS No.: 1421501-56-5
M. Wt: 240.347
InChI Key: ZVLJNRHSTNHRQV-UHFFFAOYSA-N
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Description

2-Ethoxy-1-{9-methyl-6,9-diazaspiro[4.5]decan-6-yl}ethan-1-one is a spirocyclic compound featuring a diazaspiro[4.5]decane core substituted with a methyl group at the 9-position and an ethoxyketone moiety at the 6-position. The spiro architecture introduces conformational rigidity, while the ethoxy and ketone groups influence its electronic and steric properties.

Properties

IUPAC Name

2-ethoxy-1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-3-17-10-12(16)15-9-8-14(2)11-13(15)6-4-5-7-13/h3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLJNRHSTNHRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCN(CC12CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-{9-methyl-6,9-diazaspiro[4.5]decan-6-yl}ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the ethoxy group: The ethoxy group is introduced through an etherification reaction.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-{9-methyl-6,9-diazaspiro[4.5]decan-6-yl}ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Ethoxy-1-{9-methyl-6,9-diazaspiro[4.5]decan-6-yl}ethan-1-one has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Drug Discovery: The compound is investigated for its potential as a pharmacologically active agent.

    Biological Studies: It is used in studies to understand its interactions with biological targets.

    Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-{9-methyl-6,9-diazaspiro[4.5]decan-6-yl}ethan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiroether Derivatives with Diazaspiro[4.5] Frameworks

describes spiroether derivatives, such as 4-((4-(4-Methylbenzoyl)-2,6,8,10-tetraoxo-1-oxa-7,9-diazaspiro[4.5]dec-3-en-3-yl)amino)benzenesulfonamide (6a) and its analogs. These compounds share the diazaspiro[4.5] backbone but differ in substituents:

  • Substituent Comparison :
    • The target compound has an ethoxyketone group, whereas 6a–6c feature sulfonamide and benzoyl groups.
    • The presence of tetraoxo and oxa moieties in 6a–6c introduces additional hydrogen-bonding capabilities, which are absent in the target compound.
Table 1: Key Properties of Diazaspiro[4.5] Derivatives
Compound Substituents Melting Point (°C) Notable Features
Target Compound 9-Methyl, 6-ethoxyketone Not reported Rigid spiro core, moderate polarity
6a () 4-Methylbenzoyl, sulfonamide 238–240 Hydrogen-bonding groups
6b () 4-Ethoxybenzoyl, sulfonamide 242–244 Enhanced electron-withdrawing groups
6c () 4-Ethoxybenzoyl, sulfonamide (isomer) 226–228 Structural isomerism effects

Diazaspiro[4.5] Compounds with Varied Functionalization

lists diazaspiro compounds like 1-Methyl-1,8-diazaspiro[4.5]decan-2-one HCl and 1-Boc-1,7-diazaspiro[4.5]decane . Key differences include:

  • Functional Groups :
    • The target compound’s ethoxyketone contrasts with the 2-ketone in 1-Methyl-1,8-diazaspiro[4.5]decan-2-one HCl and the Boc-protected amine in 1-Boc-1,7-diazaspiro[4.5]decane.
  • Physicochemical Implications :
    • The ethoxy group in the target compound may enhance lipophilicity compared to the hydrophilic HCl salt forms .

Biological Activity

2-Ethoxy-1-{9-methyl-6,9-diazaspiro[4.5]decan-6-yl}ethan-1-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a spirocyclic structure that includes both nitrogen and oxygen atoms, contributing to its biological properties. The molecular formula for this compound is C12H20N2O2C_{12}H_{20}N_2O_2, with a molecular weight of approximately 224.30 g/mol.

The biological activity of this compound involves interaction with various molecular targets within biological systems:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may modulate receptor activity, influencing signaling pathways related to cell proliferation and differentiation.

Biological Activity

Recent studies have evaluated the biological activity of this compound across several domains:

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth in xenograft models.

Antimicrobial Activity

Preliminary screening has indicated that the compound possesses antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The proposed mechanisms include:

  • Disruption of bacterial cell membranes.
  • Inhibition of bacterial enzyme systems.

Case Studies

  • Antitumor Efficacy : A study involving the administration of the compound in a mouse model bearing human tumor xenografts showed significant tumor reduction compared to control groups. The study highlighted the dose-dependent nature of its antitumor effects.
  • Antimicrobial Screening : In a series of assays evaluating antimicrobial activity, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Data Tables

Biological Activity Effect Observed Concentration (µg/mL)
Antitumor (xenograft model)Tumor volume reduction10 - 100
Antimicrobial (S. aureus)Growth inhibition50
Antimicrobial (E. coli)Growth inhibition100

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